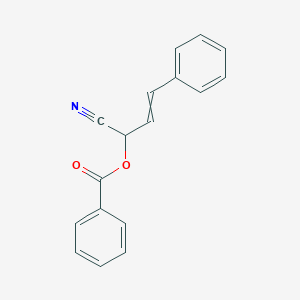
2-Amino-3-(aminooxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(aminooxy)propanoic acid is an organic compound with the molecular formula C3H8N2O3 It is a derivative of propanoic acid and contains both an amino group and an aminooxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-(aminooxy)propanoic acid can be synthesized through the reduction of 3-(aminooxy)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . The crude product is then purified by recrystallization using a mixture of ethanol and water .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(aminooxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amino alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Amino alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-3-(aminooxy)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor of specific metabolic pathways.
Industry: It is used in the development of new materials and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-3-(aminooxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form stable complexes with enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 2-Aminooxypropionic acid
- 3-Amino-3-oxopropanoic acid
- 2-Amino-3-(diethoxy-phosphoryloxy)-propionic acid
Comparison: 2-Amino-3-(aminooxy)propanoic acid is unique due to the presence of both an amino group and an aminooxy group, which allows it to participate in a wide range of chemical reactions.
Properties
CAS No. |
1187-83-3 |
|---|---|
Molecular Formula |
C3H8N2O3 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
(2S)-2-amino-3-aminooxypropanoic acid |
InChI |
InChI=1S/C3H8N2O3/c4-2(1-8-5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m0/s1 |
InChI Key |
SMQMVYPLQGWEGE-REOHCLBHSA-N |
SMILES |
C(C(C(=O)O)N)ON |
Isomeric SMILES |
C([C@@H](C(=O)O)N)ON |
Canonical SMILES |
C(C(C(=O)O)N)ON |
Key on ui other cas no. |
1187-83-3 |
Synonyms |
eta-aminoxyalanine O-aminoserine O-aminoserine, (D)-isomer O-aminoserine, (DL)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-benzyl-1-piperazinyl)methyl]-1H-indole-2,3-dione](/img/structure/B224016.png)
![10-[(4-methyl-1-piperazinyl)acetyl]-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B224017.png)






![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)

![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B224068.png)
![3-hydroxy-2-[(2-hydroxy-6-oxo-1-cyclohexen-1-yl)(4-hydroxyphenyl)methyl]-2-cyclohexen-1-one](/img/structure/B224071.png)


